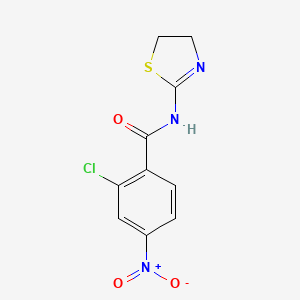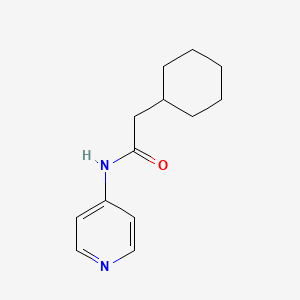
N-(4-chloro-2-fluorophenyl)-3-(2-methylphenoxy)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chloro-2-fluorophenyl)-3-(2-methylphenoxy)propanamide, also known as CFMP or CFMPA, is a chemical compound that has gained attention in the scientific community due to its potential applications in research.
Mécanisme D'action
N-(4-chloro-2-fluorophenyl)-3-(2-methylphenoxy)propanamideA exerts its effects through the inhibition of certain enzymes and receptors, including cyclooxygenase-2 (COX-2) and peroxisome proliferator-activated receptor gamma (PPARγ). By inhibiting these targets, N-(4-chloro-2-fluorophenyl)-3-(2-methylphenoxy)propanamideA may have anti-inflammatory, analgesic, and antitumor effects.
Biochemical and Physiological Effects:
N-(4-chloro-2-fluorophenyl)-3-(2-methylphenoxy)propanamideA has been shown to have various biochemical and physiological effects in vitro and in vivo. It has been shown to inhibit the production of prostaglandin E2 (PGE2), a pro-inflammatory mediator, and to induce apoptosis in cancer cells. N-(4-chloro-2-fluorophenyl)-3-(2-methylphenoxy)propanamideA has also been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-chloro-2-fluorophenyl)-3-(2-methylphenoxy)propanamideA has several advantages for use in lab experiments, including its high potency and selectivity for certain targets. However, it also has limitations, including its potential toxicity and limited solubility in aqueous solutions.
Orientations Futures
There are several potential future directions for research involving N-(4-chloro-2-fluorophenyl)-3-(2-methylphenoxy)propanamideA. One area of interest is the development of N-(4-chloro-2-fluorophenyl)-3-(2-methylphenoxy)propanamideA-based drugs for the treatment of various diseases and conditions, including cancer and diabetes. Another area of interest is the investigation of N-(4-chloro-2-fluorophenyl)-3-(2-methylphenoxy)propanamideA's effects on other targets and pathways, which may lead to the discovery of new therapeutic targets. Additionally, further research is needed to explore the safety and efficacy of N-(4-chloro-2-fluorophenyl)-3-(2-methylphenoxy)propanamideA in vivo and in clinical trials.
Méthodes De Synthèse
N-(4-chloro-2-fluorophenyl)-3-(2-methylphenoxy)propanamideA can be synthesized through a multistep process involving various chemical reactions. One common method involves the reaction of 4-chloro-2-fluoroaniline with 2-methylphenol to form 4-chloro-2-fluoro-N-(2-methylphenoxy)aniline, which is then reacted with 3-bromopropionyl chloride to form N-(4-chloro-2-fluorophenyl)-3-(2-methylphenoxy)propanamideA.
Applications De Recherche Scientifique
N-(4-chloro-2-fluorophenyl)-3-(2-methylphenoxy)propanamideA has been used in various scientific research studies due to its potential applications in drug discovery and development. It has been shown to have inhibitory effects on certain enzymes and receptors, making it a promising candidate for the treatment of various diseases and conditions.
Propriétés
IUPAC Name |
N-(4-chloro-2-fluorophenyl)-3-(2-methylphenoxy)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClFNO2/c1-11-4-2-3-5-15(11)21-9-8-16(20)19-14-7-6-12(17)10-13(14)18/h2-7,10H,8-9H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQVBXGMMUUSXEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCCC(=O)NC2=C(C=C(C=C2)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5739923.png)


![N,N'-[(3,4-dimethoxyphenyl)methylene]bis(3-methylbenzamide)](/img/structure/B5739944.png)
![N'-[4-(dipropylamino)benzylidene]-2-furohydrazide](/img/structure/B5739945.png)
![2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-phenoxyphenyl)acetamide](/img/structure/B5739949.png)

![N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide](/img/structure/B5739977.png)

![5-allyl-2-methyl[1,2,4]triazino[2,3-a]benzimidazol-3(5H)-one](/img/structure/B5739984.png)
![methyl 4-(5-{[(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)imino]methyl}-2-furyl)benzoate](/img/structure/B5739989.png)


![4-[(3-benzoyl-1H-indol-1-yl)methyl]benzonitrile](/img/structure/B5740018.png)